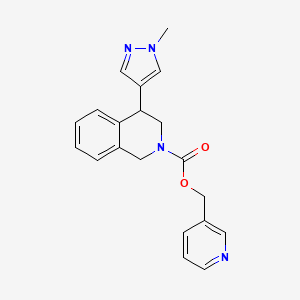

4-(2-氯苯氧基)-N-(2-甲基-1,3-苯并噻唑-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonamide derivatives are synthesized through various chemical reactions, often involving the condensation of sulfonyl chlorides with amines or through the reaction of sulfonamides with aldehydes to produce substituted chalcone derivatives. For instance, the synthesis of related sulfonamide compounds involves reactions with 4-chloroaniline, 1-(4-hydroxyphenyl)-ethanone, and subsequent condensation processes (Patel, Nimavat, Vyas, & Patel, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecules. These studies help in understanding the planarity, stereochemistry, and intramolecular interactions within the compounds, which are crucial for their biological activity and chemical properties. For example, the crystal structure of tetrazole derivatives shows how the tetrazole rings maintain planarity and how sulfonamide groups participate in intermolecular hydrogen bonding (Al-Hourani et al., 2015).

科学研究应用

抗肿瘤活性

一项研究重点介绍了新型2-苄硫基-4-氯苯磺酰胺衍生物的合成和体外抗肿瘤活性。这些化合物对非小细胞肺癌和黑色素瘤细胞系表现出显著的活性和选择性,展示了磺酰胺衍生物在癌症治疗中的潜力(Sławiński & Brzozowski, 2006)。

光化学性质

另一项研究专注于合成新的苯磺酰胺基取代的锌酞菁衍生物。这些化合物通过其光谱学、光物理学和光化学性质进行表征,表明它们作为光动力疗法中的光敏剂具有显著的潜力用于癌症治疗(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗HIV活性

关于带有2,5-二取代-1,3,4-噁二唑基的苯磺酰胺衍生物的研究展示了它们的合成和抗菌以及抗HIV活性的评估。这项研究有助于开发针对传染病的新疗法(Iqbal et al., 2006)。

抗癌和ADMET研究

一系列苯磺酰胺衍生物被制备并评估其对人类结肠癌和子宫颈癌细胞系的抗癌活性。除了展示显著的抗癌活性外,该研究还进行了ADMET研究,以检查这些化合物的药代动力学性质(Karakuş et al., 2018)。

环境存在和人体暴露评估

研究调查了苯并噻唑、苯并三唑和苯磺酰胺衍生物在室外空气颗粒物样品中的存在情况,突出它们在环境中的广泛存在和潜在的人体暴露。这项研究强调了这些化学物质的环境影响以及监测和监管措施的必要性(Maceira, Marcé, & Borrull, 2018)。

属性

IUPAC Name |

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFNAUNHXQIJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)